molecular formula C20H22N4O2S B11356305 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide

Cat. No.: B11356305
M. Wt: 382.5 g/mol
InChI Key: OIUPMJPDGZFQIV-UHFFFAOYSA-N
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Description

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide typically involves multiple steps. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions can include solvent-free methods, heating, or the use of catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets. For example, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing their normal function . The pathways involved in its action include the inhibition of ATPase activity in bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

Uniqueness

What sets 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-cyclohexyl-N-methylacetamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit specific bacterial enzymes makes it a promising candidate for antimicrobial research .

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide

InChI

InChI=1S/C20H22N4O2S/c1-24(15-10-6-3-7-11-15)17(25)13-27-20-22-18(14-8-4-2-5-9-14)16(12-21)19(26)23-20/h2,4-5,8-9,15H,3,6-7,10-11,13H2,1H3,(H,22,23,26)

InChI Key

OIUPMJPDGZFQIV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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